4-[(anilinocarbonyl)amino]benzamide

LogP Solubility Hydrogen bonding

4-[(Anilinocarbonyl)amino]benzamide is the minimal, unsubstituted scaffold of the ureidobenzamide ROCK inhibitor series. Unlike its N-methyl analog (LogP 2.07), its free terminal benzamide –NH₂ and lower predicted LogP enable higher soluble concentration ranges for kinetic assays without co-solvent precipitation artifacts. The unblocked amide serves as a derivatization handle for one-step diversification into either ROCK-targeted ureidobenzamides or sirtuin-targeted anilinobenzamides, reducing procurement complexity for parallel lead optimization campaigns. Purity is standardized at ≥95% for reliable use as an HPLC/LC-MS reference standard.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B5562416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(anilinocarbonyl)amino]benzamide
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C14H13N3O2/c15-13(18)10-6-8-12(9-7-10)17-14(19)16-11-4-2-1-3-5-11/h1-9H,(H2,15,18)(H2,16,17,19)
InChIKeyXXKAKMFDLPMECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(anilinocarbonyl)amino]benzamide: Chemical Identity and Ureidobenzamide Class Context for Research Procurement


4-[(anilinocarbonyl)amino]benzamide (IUPAC: 4-(phenylcarbamoylamino)benzamide; molecular formula C14H13N3O2; molecular weight 255.27 g/mol) is a 4-ureidobenzamide derivative that belongs to the substituted benzamide class [1]. The compound is structurally related to a series of ureidobenzamide inhibitors of Rho-associated coiled-coil forming protein kinase (ROCK) that were identified through high-throughput screening and optimized via structure-activity relationship (SAR) studies [2]. The compound’s core scaffold features a benzamide moiety para-substituted with a phenylurea group, providing both hydrogen bond donor and acceptor motifs that are critical for target engagement.

Why 4-[(anilinocarbonyl)amino]benzamide Cannot Be Simply Replaced with a Close-In Analog in Experimental Workflows


The scientific and industrial utility of 4-[(anilinocarbonyl)amino]benzamide is tightly coupled to the precise geometry of its urea-benzamide linkage and the electronic character of its unsubstituted terminal amide. Within the ureidobenzamide class, even minor structural perturbations—such as N-methylation of the terminal benzamide group, producing 4-[(anilinocarbonyl)amino]-N-methylbenzamide (ΔMW 13.73 Da; ΔLogP shift) —can alter hydrogen bond networks, conformational preferences, and target-binding affinity profiles as demonstrated in systematic SAR campaigns on ROCK kinase isoforms [1]. Moreover, the free benzamide –NH2 group serves as a derivatization endpoint for bioconjugation and property-tuning, a synthetic feature absent in N-substituted or bis-ureidobenzamide analogs. Generic substitution without quantitative validation therefore risks loss of target potency, altered selectivity, and compromised chemical tractability in both biochemical and cellular assays.

4-[(anilinocarbonyl)amino]benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Property Comparison: 4-[(anilinocarbonyl)amino]benzamide vs. N-Methyl Analog

The target compound's unsubstituted benzamide terminus imparts a higher hydrogen bond donor count (3) compared to its N-methyl analog 4-[(anilinocarbonyl)amino]-N-methylbenzamide (HBD = 2), directly impacting solubility and passive permeability. The analog’s measured LogP is 2.07 and LogSW is -2.93, indicating moderate lipophilicity. By contrast, the target compound with a free –CONH2 group is predicted to have lower LogP (∼1.4–1.6) and higher aqueous solubility based on the additional H-bond donor and smaller molecular surface area. These differences are meaningful for assay design: the N-methyl analog will exhibit greater membrane penetration but reduced aqueous solubility, whereas the target compound offers a balance suitable for biochemical assays requiring higher aqueous concentrations without co-solvent interference .

LogP Solubility Hydrogen bonding Permeability

ROCK Kinase Inhibition: Target Compound's Role within Ureidobenzamide SAR Series

4-[(anilinocarbonyl)amino]benzamide represents the minimal core scaffold of a ureidobenzamide ROCK inhibitor series described by Morwick et al. (2010). In this series, the free benzamide moiety is critical: SAR analysis demonstrated that conversion of the terminal amide to a carboxylic acid, ester, or N-substituted amide reduced or abolished kinase inhibitory activity at both ROCK1 and ROCK2 isoforms. While the specific IC50 or Ki values for this exact unsubstituted scaffold were not reported as a standalone in the primary publication, the close analog N-[4-(phenylcarbamoylamino)phenyl]benzamide (Sirtuin-1 inhibitor 1; CAS 945114-10-3) is a structurally elaborated derivative with an N-benzoyl substituent on the terminal aniline, which shifts the compound’s target profile toward sirtuin inhibition (IC50 undisclosed in public sources) [1][2].

ROCK1 ROCK2 Kinase inhibition Ureidobenzamide

Synthetic Versatility: Free Benzamide as a Derivatization Handle vs. Blocked Analogs

Unlike its N-substituted analogs (e.g., N-methylbenzamide or N-phenylbenzamide derivatives), 4-[(anilinocarbonyl)amino]benzamide retains a free primary amide group that is accessible for further functionalization via amide coupling, hydrolysis to carboxylic acid, or dehydration to nitrile under standard conditions. The compound is cited as a synthetic building block in patent literature; for instance, US10202379 (Reference Example 629) describes related amino-aryl-benzamide compounds for NASH/NAFLD applications where the free benzamide is a key intermediate for late-stage diversification [1]. By contrast, the N-methyl analog (MW 269.0) cannot undergo further N-functionalization at the terminal amide without deprotection, limiting its utility in scaffold-hopping campaigns.

Bioconjugation Amide coupling Scaffold diversification

Validated Application Scenarios for 4-[(anilinocarbonyl)amino]benzamide in Research and Industrial Workflows


ROCK Kinase Inhibitor Lead Optimization Campaigns

The compound serves as the minimal scaffold for a ureidobenzamide-based ROCK inhibitor series. In a lead optimization workflow, procurement of this unsubstituted core allows systematic exploration of N-terminal benzamide modifications, a strategy validated by the SAR disclosed in Morwick et al. (2010), where substitution at the terminal amide was shown to modulate ROCK1/ROCK2 selectivity [1].

Divergent Synthesis of Sirtuin vs. Kinase Targeted Libraries

Because this compound lacks a committed N-substituent, it can be diverted into either ROCK-targeted ureidobenzamides or sirtuin-targeted anilinobenzamides in a single-step transformation. This dual-utility feature reduces procurement complexity for groups exploring both target classes in parallel, as the same core intermediate yields two distinct chemical series depending on the coupling partner chosen [1][2].

Biochemical Assay Development Requiring Defined Aqueous Solubility Profiles

For enzyme inhibition assays conducted at compound concentrations approaching the solubility limit of more lipophilic analogs, the target compound’s lower predicted LogP (vs. the N-methyl analog LogP 2.07) and additional hydrogen bond donor may extend the accessible concentration range without co-solvent precipitation artifacts. This is especially relevant for kinetic assays (e.g., stopped-flow CO2 hydration assays for carbonic anhydrase or coupled enzyme assays) where DMSO concentrations must be strictly controlled .

Reference Standard for Ureidobenzamide Analytical Method Development

The compound’s well-defined structure, moderate molecular weight, and characteristic UV chromophore (benzamide + phenylurea) make it suitable as a reference standard for HPLC/LC-MS method development aimed at quantifying ureidobenzamide analogs in biological matrices. Its purity is typically specified at 95% by commercial suppliers, providing a defined benchmark for chromatographic system suitability testing [3].

Quote Request

Request a Quote for 4-[(anilinocarbonyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.